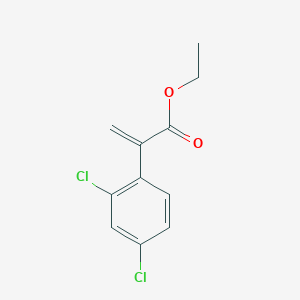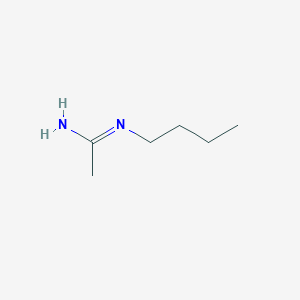
N-butyl-acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-acetamidine is an organic compound with the molecular formula C6H13NO. It belongs to the class of amidines, which are characterized by the presence of a carbon-nitrogen double bond (C=N) adjacent to a nitrogen atom. Amidines are known for their diverse biological activities and are used as intermediates in the synthesis of various chemical substances.
準備方法
Synthetic Routes and Reaction Conditions
N-butyl-acetamidine can be synthesized through several methods. One common method involves the reaction of acetonitrile with butylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of this compound as the primary product. Another method involves the reaction of acetamidine hydrochloride with butylamine, followed by neutralization with a base to obtain the free base form of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product. The choice of solvents, catalysts, and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
N-butyl-acetamidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of this compound can yield primary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidines with various functional groups.
科学的研究の応用
N-butyl-acetamidine has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of energetic materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of N-butyl-acetamidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- N-methyl-acetamidine
- N-ethyl-acetamidine
- N-propyl-acetamidine
- N-isopropyl-acetamidine
Uniqueness
N-butyl-acetamidine is unique due to its specific structural features, such as the butyl group attached to the amidine moiety. This structural variation can influence its reactivity, biological activity, and physical properties compared to other similar compounds. For example, the longer butyl chain may enhance its lipophilicity and membrane permeability, potentially affecting its biological activity and pharmacokinetic properties .
特性
分子式 |
C6H14N2 |
|---|---|
分子量 |
114.19 g/mol |
IUPAC名 |
N'-butylethanimidamide |
InChI |
InChI=1S/C6H14N2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3,(H2,7,8) |
InChIキー |
SGZTZYQJFPLMQG-UHFFFAOYSA-N |
正規SMILES |
CCCCN=C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


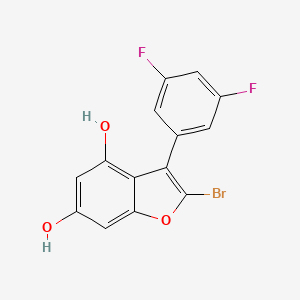
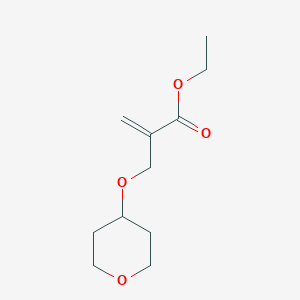
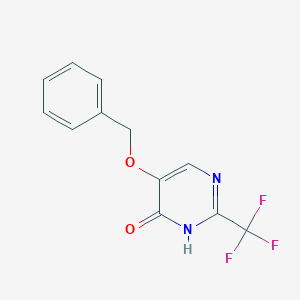

![3-Pyrazin-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8302369.png)
![2-Piperidinecarboxamide, 1-[N-(5-oxo-L-prolyl)-L-histidyl]-, (S)-](/img/structure/B8302384.png)
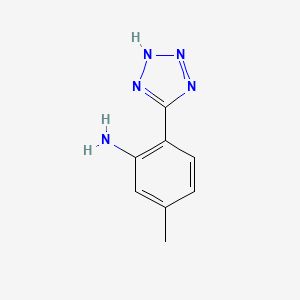
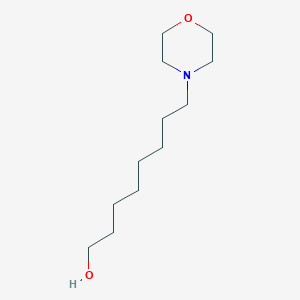
![[(3-Hydroxy-pyridine-2-carbonyl)-methyl-amino]-acetic acid ethyl ester](/img/structure/B8302401.png)
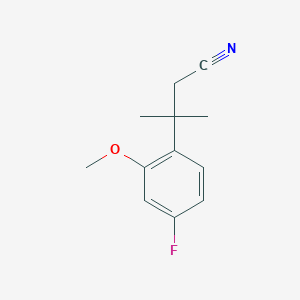
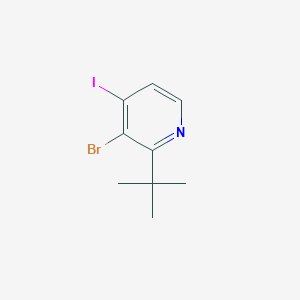
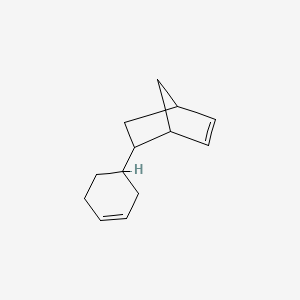
![6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one](/img/structure/B8302427.png)
